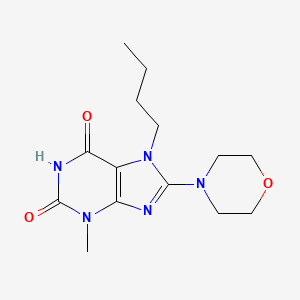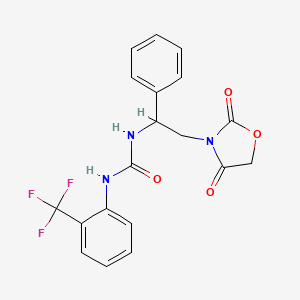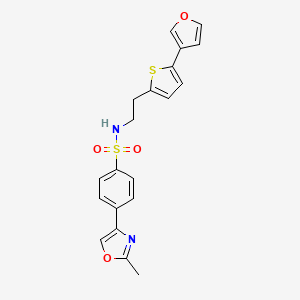
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can lead to the formation of pyrazol-5-amines and oxazolium perchlorates . Similarly, the reaction between a chalcone derivative and aminoguanidine or semicarbazide can yield substituted pyrazoline rings . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by the presence of a pyrazole ring, which can adopt various conformations. For example, a pyrazoline ring can exhibit a flat-envelope conformation, and the orientation of substituted phenyl rings can vary relative to the heterocycle . In the case of the compound of interest, the presence of a fluorophenyl group and a pyrazole carboxamide moiety suggests that similar structural features and conformations could be present.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of amide groups, as seen in related compounds, can lead to the formation of hydrogen bonds and other intermolecular interactions . These interactions can significantly influence the reactivity and stability of the compound. The fluorine atoms present in the structure can also affect the compound's reactivity, potentially making it a candidate for nucleophilic substitution reactions, as demonstrated by the synthesis of fluorinated pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The crystal packing and intermolecular interactions observed in related compounds can provide insights into the potential solid-state properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound, similar to other research chemicals, has been identified and characterized for its unique structure and potential applications in various fields. One example is the identification of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), synthesized and analyzed using chromatographic, spectroscopic, and mass spectrometric techniques (McLaughlin et al., 2016).
Analytical Properties
- The analytical properties of similar compounds have been reported, providing essential insights for further research and development. For instance, three cannabimimetic indazole and pyrazole derivatives were analyzed using advanced techniques like LC-QTOF-MS and GC-TOF-MS, offering a foundation for the study of the compound (Jia et al., 2017).
Potential Pharmacological Activities
- While the pharmacological activities of these compounds are yet to be explored, their structural similarities to known synthetic cannabinoids hint at potential applications in neuroscience and pharmacology (Franz et al., 2017).
Microwave-Assisted Synthesis
- The compound's relevance in efficient synthesis methods is evident in studies like the microwave-assisted synthesis of related tetrazolyl pyrazole amides, highlighting its potential in improving synthetic techniques (Hu et al., 2011).
Novel Synthetic Cannabinoid Identification
- As a new type of synthetic cannabinoid, the compound represents a significant area of interest in forensic toxicology and drug development. Research on similar compounds, such as AB-CHFUPYCA, underscores the importance of identifying and characterizing novel synthetic cannabinoids (Uchiyama et al., 2015).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-29-23(14-20(27-29)16-10-12-17(25)13-11-16)24(31)26-15-21-19-8-4-5-9-22(19)30(28-21)18-6-2-3-7-18/h10-14,18H,2-9,15H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGQIVYSBTFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)






![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)